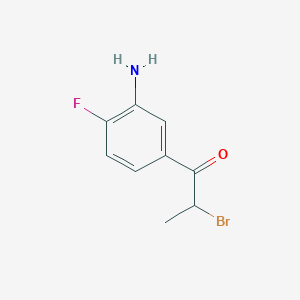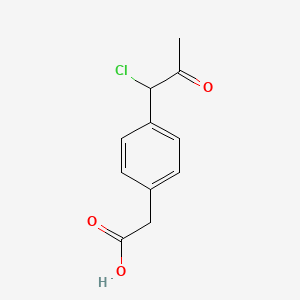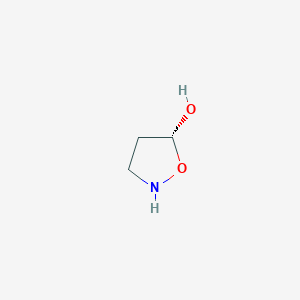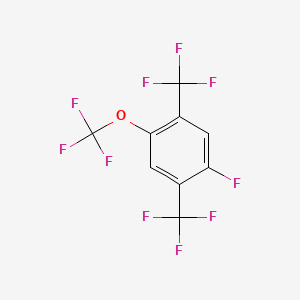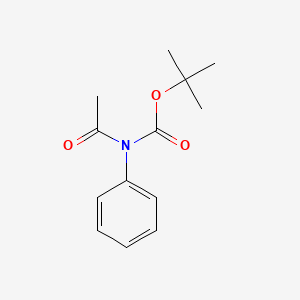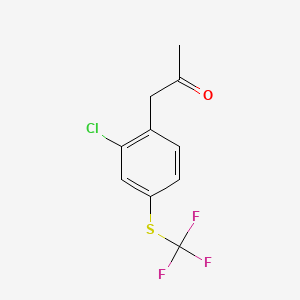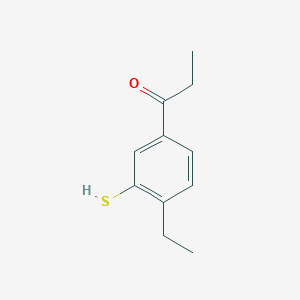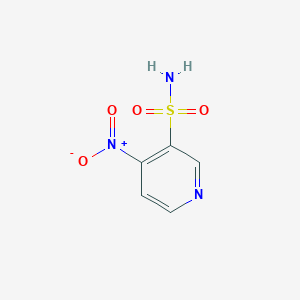
4-Nitro-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3-pyridinesulfonamide is a chemical compound with the molecular formula C5H5N3O4S It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a sulfonamide group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-pyridinesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation. One common method involves the nitration of pyridine N-oxide using nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine, which can be further sulfonated to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-amino-3-pyridinesulfonamide.
Substitution: Formation of various substituted pyridinesulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-3-pyridinesulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Nitro-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes. This dual functionality allows the compound to inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinesulfonamide: Lacks the nitro group, making it less reactive in redox reactions.
2-Bromo-4-nitro-3-pyridinesulfonamide: Contains a bromine atom, which can influence its reactivity and biological activity.
4-Substituted pyridine-3-sulfonamides: Various derivatives with different substituents at the 4-position, affecting their chemical and biological properties.
Uniqueness
4-Nitro-3-pyridinesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields of research and industry .
Propriétés
Numéro CAS |
75903-63-8 |
|---|---|
Formule moléculaire |
C5H5N3O4S |
Poids moléculaire |
203.18 g/mol |
Nom IUPAC |
4-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-7-2-1-4(5)8(9)10/h1-3H,(H2,6,11,12) |
Clé InChI |
WXEPMFILZGAPQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1[N+](=O)[O-])S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


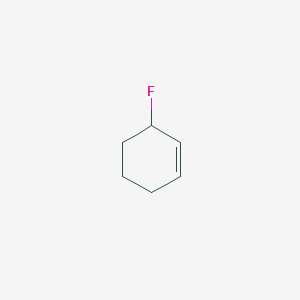
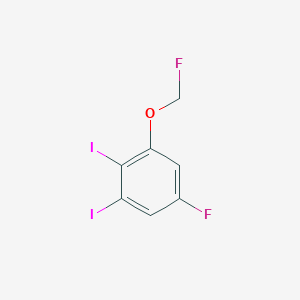
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)

